molecular formula C16H16FN3O3S B1683389 Ulifloxacin CAS No. 112984-60-8

Ulifloxacin

カタログ番号 B1683389
CAS番号: 112984-60-8
分子量: 349.4 g/mol
InChIキー: SUXQDLLXIBLQHW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ulifloxacin is a member of quinolines . It is an orally available, broad-spectrum fluoroquinolone antibacterial agent . Ulifloxacin is the active metabolite of Prulifloxacin . It potently inhibits bacterial DNA gyrase and topoisomerase IV .


Synthesis Analysis

Prulifloxacin is the prodrug of Ulifloxacin . After absorption, Prulifloxacin is metabolized by esterases to Ulifloxacin . A study aimed to provide new insights on the pharmacokinetics of Ulifloxacin in patients with different degrees of renal impairment . Another study developed a specific HPLC-DAD method for the direct determination of Prulifloxacin and its active metabolite, Ulifloxacin, in human plasma .


Molecular Structure Analysis

The molecular formula of Ulifloxacin is C16H16FN3O3S . The IUPAC name is 6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid . The InChI is InChI=1S/C16H16FN3O3S/c1-8-20-11-7-12(19-4-2-18-3-5-19)10(17)6-9(11)14(21)13(16(22)23)15(20)24-8/h6-8,18H,2-5H2,1H3,(H,22,23) .


Chemical Reactions Analysis

Ulifloxacin and other oral comparator agents were tested for activity against 582 gastroenteritis strains from global surveillance studies . A new and specific HPLC-DAD method for the direct determination of Prulifloxacin and its active metabolite, Ulifloxacin, in human plasma has been developed .


Physical And Chemical Properties Analysis

Ulifloxacin has a molecular weight of 349.4 g/mol . The CAS number is 112984-60-8 . The physical and chemical properties can change under different environmental conditions such as pH and temperature .

科学的研究の応用

Treatment of Urinary Tract Infections (UTIs)

Ulifloxacin, as a prodrug of Prulifloxacin, is indicated in the treatment of acute uncomplicated lower urinary tract infections . It has a broad spectrum of activity against both Gram-negative and Gram-positive bacteria, making it effective in treating these infections .

Treatment of Chronic Bronchitis

Ulifloxacin is also used in the treatment of acute exacerbation of chronic bronchitis . Its antibacterial properties help in managing the symptoms and preventing the progression of the disease .

Treatment of Bacterial Rhinosinusitis

Acute bacterial rhinosinusitis, an infection of the sinus cavities, can also be treated with Ulifloxacin . It helps in reducing the inflammation and treating the bacterial infection .

Pharmacokinetics in Renal Impairment

Research has been conducted to understand the pharmacokinetics of Ulifloxacin in patients with different degrees of renal impairment . The study found that exposure to Ulifloxacin increased as renal function decreased due to a lower Ulifloxacin clearance .

Treatment of Gastroenteritis

Ulifloxacin has been tested for activity against gastroenteritis strains from global surveillance studies . It was found to be highly active against Escherichia coli, Salmonella spp., Shigella spp., Yersinia spp., Vibrio spp., Aeromonas spp., and Plesiomonas spp .

Broad-Spectrum Antibacterial Activity

Ulifloxacin, as a prodrug of Prulifloxacin, is a broad-spectrum fluoroquinolone . It has been compared with other fluoroquinolones for its antimicrobial potency against common urinary and respiratory bacterial pathogens .

作用機序

Target of Action

Ulifloxacin, the active form of the prodrug prulifloxacin, is a fluoroquinolone antibiotic . Its primary targets are bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Ulifloxacin inhibits the function of DNA gyrase and topoisomerase IV, thereby preventing the excessive supercoiling of DNA during replication or transcription . This inhibition disrupts normal bacterial cell division, leading to the death of the bacteria .

Biochemical Pathways

Ulifloxacin affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it prevents the unwinding of the DNA helix, which is a crucial step in DNA replication . This disruption in the DNA replication pathway leads to the death of the bacteria.

Pharmacokinetics

Prulifloxacin, the prodrug of ulifloxacin, is metabolized by esterases to ulifloxacin . It has an elimination half-life of 7.7 to 8.9 hours . The drug is excreted through renal and fecal routes . In patients with different degrees of renal impairment, exposure to ulifloxacin increased as renal function decreased due to a lower ulifloxacin clearance .

Result of Action

Ulifloxacin exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . It is highly active against various bacterial strains, including Escherichia coli, Salmonella spp., Shigella spp., Yersinia spp., Vibrio spp., Aeromonas spp., and Plesiomonas spp . The inhibition of DNA gyrase and topoisomerase IV by ulifloxacin leads to the disruption of DNA replication, resulting in bacterial cell death .

Action Environment

The efficacy and stability of ulifloxacin can be influenced by various environmental factors. For instance, the presence of other antibiotics can affect the activity of ulifloxacin . Additionally, the pH, temperature, and presence of organic matter in the environment can also impact the action of ulifloxacin . Therefore, these factors should be considered when using ulifloxacin for treatment.

Safety and Hazards

Ulifloxacin is used only for scientific research and development . It is not for use in humans or animals . The safety data sheet indicates that no special precautionary health measures should be needed under anticipated conditions of use .

将来の方向性

Prulifloxacin, the prodrug of Ulifloxacin, is a newer fluoroquinolone with broad activity against enteric and nonenteric gram-negative bacilli . There is a great demand for finding novel antibiotics that are effective and safe . Additional research is needed to further elucidate the promising role of Prulifloxacin in the treatment of infections sustained by multidrug-resistant pathogens and to consolidate the wide spectrum of activity from a clinical standpoint .

特性

IUPAC Name

6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3S/c1-8-20-11-7-12(19-4-2-18-3-5-19)10(17)6-9(11)14(21)13(16(22)23)15(20)24-8/h6-8,18H,2-5H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXQDLLXIBLQHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057621
Record name Ulifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ulifloxacin

CAS RN

112984-60-8
Record name Ulifloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112984-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ulifloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112984608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ulifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ULIFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C38638H76Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ulifloxacin
Reactant of Route 2
Reactant of Route 2
Ulifloxacin
Reactant of Route 3
Reactant of Route 3
Ulifloxacin
Reactant of Route 4
Reactant of Route 4
Ulifloxacin
Reactant of Route 5
Reactant of Route 5
Ulifloxacin
Reactant of Route 6
Ulifloxacin

Q & A

Q1: How does Ulifloxacin exert its antibacterial effect?

A1: Ulifloxacin, similar to other fluoroquinolones, acts by inhibiting bacterial DNA gyrase and topoisomerase IV [, , , , , ]. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By blocking their activity, Ulifloxacin disrupts essential bacterial processes, ultimately leading to cell death.

Q2: Is there a risk of developing resistance to Ulifloxacin?

A2: While Ulifloxacin generally demonstrates potent activity against various bacteria, the emergence of resistance has been observed [, , , ]. Resistance can arise through mutations in the quinolone resistance-determining regions (QRDR) of the target enzymes, reducing drug binding affinity [, ]. Additionally, efflux pumps, which expel the drug from bacterial cells, can contribute to resistance [, ]. Continuous surveillance is crucial to monitor resistance patterns and guide appropriate therapeutic strategies.

Q3: Does cross-resistance occur with other antibiotics?

A3: Cross-resistance, where resistance to one antibiotic confers resistance to others, can occur within the fluoroquinolone class. Studies have shown that strains resistant to other fluoroquinolones, like levofloxacin or ciprofloxacin, may exhibit reduced susceptibility to Ulifloxacin [, , ]. This highlights the importance of prudent antibiotic use and regular susceptibility testing to ensure treatment efficacy.

Q4: How is Ulifloxacin administered, and what is its active form?

A4: Ulifloxacin is the active metabolite of the prodrug Prulifloxacin [, , , , , , , , , , ]. After oral administration of Prulifloxacin, it's rapidly absorbed and metabolized into Ulifloxacin, which is responsible for the antibacterial action.

Q5: Does Ulifloxacin reach therapeutic concentrations in various tissues?

A5: Ulifloxacin exhibits good tissue penetration, often achieving concentrations exceeding those in plasma [, , , , ]. Research indicates significant distribution into the epithelial lining fluid (ELF) of the lungs, potentially mediated by active transport mechanisms [, ]. This property makes Ulifloxacin promising for treating respiratory infections.

Q6: How is Ulifloxacin eliminated from the body?

A6: Studies in rats suggest that Ulifloxacin is primarily eliminated through biliary excretion []. This process appears to involve transporter proteins like breast cancer resistance protein (BCRP/ABCG2), which contribute to the transport of Ulifloxacin into the bile []. Further research is necessary to fully elucidate the elimination pathways in humans.

Q7: Has Ulifloxacin shown promising activity in laboratory settings?

A7: In vitro studies demonstrate that Ulifloxacin exhibits potent antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including those responsible for urinary tract infections, respiratory infections, and gastroenteritis [, , , , ]. It demonstrates efficacy against multidrug-resistant strains, including ESBL-producing Enterobacteriaceae [].

Q8: Has the efficacy of Ulifloxacin been investigated in animal models?

A8: While extensive in vivo data specific to Ulifloxacin is limited in the provided research, studies using animal models have been conducted on its prodrug, Prulifloxacin. These studies have demonstrated the efficacy of Prulifloxacin in treating various infections, supporting the therapeutic potential of Ulifloxacin [, ].

Q9: Are there clinical trials evaluating the efficacy of Ulifloxacin in humans?

A9: Clinical trials have investigated the use of Prulifloxacin in treating conditions like acute exacerbations of chronic bronchitis, urinary tract infections, and chronic bacterial prostatitis, demonstrating positive results [, ]. This provides valuable clinical evidence supporting the therapeutic benefits of Ulifloxacin.

Q10: What is the molecular formula and weight of Ulifloxacin?

A10: While the provided research doesn't explicitly state the molecular formula and weight of Ulifloxacin, it does mention that the compound has optical isomers []. This information suggests that researchers have determined its structural characteristics, but further investigation is needed to access this data.

Q11: What analytical techniques are employed to study Ulifloxacin?

A11: Various analytical methods have been employed to characterize and quantify Ulifloxacin in different matrices. These include high-performance liquid chromatography (HPLC) coupled with various detection methods like UV [, ], diode array detection (DAD) [], and mass spectrometry (MS/MS) [, ]. These methods are essential for pharmacokinetic studies, stability assessments, and therapeutic drug monitoring.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。